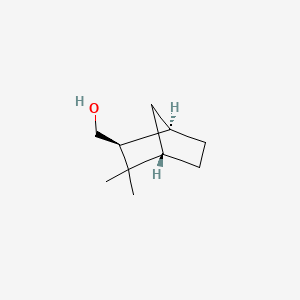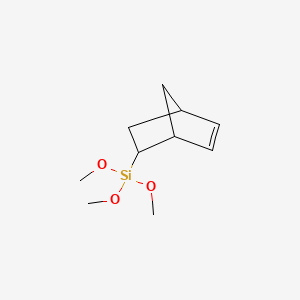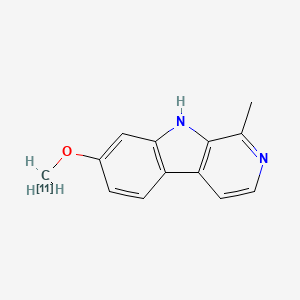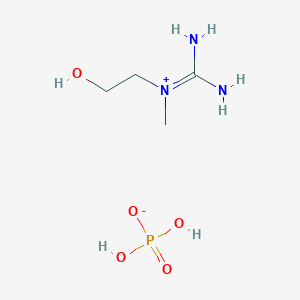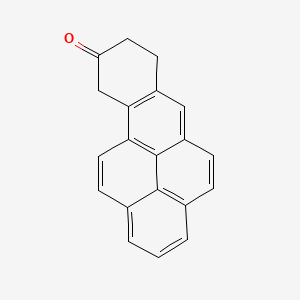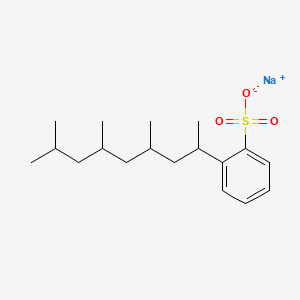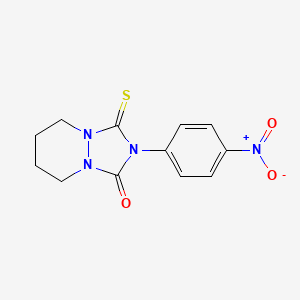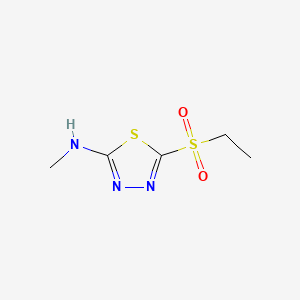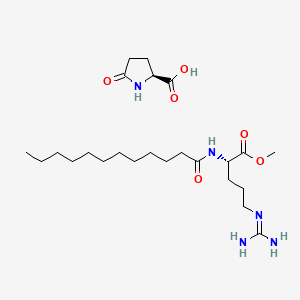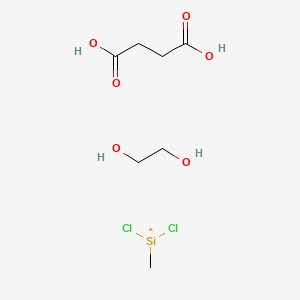
CID 44145529
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is a synthetic polymer with a unique combination of organic and inorganic components. This compound is known for its versatile properties, making it useful in various industrial applications. The polymer consists of butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, which contribute to its distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves a step-growth polymerization process. The primary reactants, butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, undergo a condensation reaction to form the polymer. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high molecular weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the polymer is subsequently purified and processed into the desired form. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the polymerization process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s chemical structure.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new functionalized polymers.
Applications De Recherche Scientifique
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a component in various chemical reactions.
Biology: It is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical and chemical resistance properties.
Mécanisme D'action
The mechanism of action of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable interactions with various substrates, leading to its effectiveness in different applications. The presence of both organic and inorganic components contributes to its unique properties and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(butanedioic acid-co-ethylene glycol): This polymer is similar in structure but lacks the dichloromethylsilane component.
Poly(butanedioic acid-co-adipic acid): This polymer includes adipic acid instead of dichloromethylsilane and 1,2-ethanediol.
Poly(isosorbide-co-butanedioic acid): This polymer uses isosorbide as a monomer instead of dichloromethylsilane and 1,2-ethanediol.
Uniqueness
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is unique due to the presence of dichloromethylsilane, which imparts distinct chemical and physical properties. This combination of monomers results in a polymer with enhanced mechanical strength, chemical resistance, and versatility in various applications.
Propriétés
Numéro CAS |
73772-36-8 |
|---|---|
Formule moléculaire |
C7H15Cl2O6Si |
Poids moléculaire |
294.18 g/mol |
InChI |
InChI=1S/C4H6O4.C2H6O2.CH3Cl2Si/c5-3(6)1-2-4(7)8;3-1-2-4;1-4(2)3/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2;1H3 |
Clé InChI |
VBLICVDPNVZEDP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](Cl)Cl.C(CC(=O)O)C(=O)O.C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


